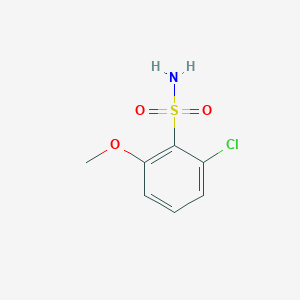

2-Chloro-6-methoxybenzenesulfonamide

Description

2-Chloro-6-methoxybenzenesulfonamide is a substituted aromatic sulfonamide characterized by a benzene ring with a chlorine atom at position 2, a methoxy (-OCH₃) group at position 6, and a sulfonamide (-SO₂NH₂) functional group. This compound is of interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by its substituents. Sulfonamides are widely used in pharmaceuticals (e.g., antibiotics, diuretics) and agrochemicals, with their bioactivity heavily influenced by substituent patterns and functional group modifications .

Properties

CAS No. |

82020-50-6 |

|---|---|

Molecular Formula |

C7H8ClNO3S |

Molecular Weight |

221.66 g/mol |

IUPAC Name |

2-chloro-6-methoxybenzenesulfonamide |

InChI |

InChI=1S/C7H8ClNO3S/c1-12-6-4-2-3-5(8)7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) |

InChI Key |

WSSNIGKKODJZRW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxybenzenesulfonamide typically involves the sulfonation of 2-chloro-6-methoxyaniline. The process can be summarized as follows:

Starting Material: 2-Chloro-6-methoxyaniline.

Sulfonation: The aniline derivative is treated with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonamide group.

Neutralization: The reaction mixture is neutralized with a base such as sodium hydroxide (NaOH) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-6-methoxybenzenesulfonamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and pH) is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The sulfonamide group can be reduced to amines under specific conditions

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst

Major Products Formed

Nucleophilic Substitution: Formation of substituted sulfonamides.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines

Scientific Research Applications

2-Chloro-6-methoxybenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes like carbonic anhydrases.

Biological Studies: It serves as a probe to study enzyme inhibition and protein-ligand interactions.

Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

Industrial Applications: It is employed in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxybenzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound binds to the active site of enzymes such as carbonic anhydrases, inhibiting their activity.

Pathways Involved: The inhibition of carbonic anhydrases affects various physiological processes, including pH regulation and ion transport.

Comparison with Similar Compounds

Structural Comparison with Analogous Sulfonamides and Sulfonyl Chlorides

Key structural analogs include sulfonamides and sulfonyl chlorides with variations in substituent type, position, and functional groups. Below is a comparative analysis:

2-Chloro-6-methylbenzenesulfonyl chloride

- Structure : Chlorine (position 2), methyl (-CH₃, position 6), and sulfonyl chloride (-SO₂Cl) .

- Key Differences :

5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide

- Structure : Chlorine (position 5), methoxy (position 2), methyl (position 4), and an N-phenylethyl substituent on the sulfonamide .

- Key Differences: Substituent positions alter steric and electronic effects: chlorine at position 5 may reduce ortho-directed reactivity compared to position 2. Applications: Likely explored for CNS-targeting pharmaceuticals due to the lipophilic N-substituent .

2-Fluoro-6-methoxybenzenesulfonyl chloride

- Structure : Fluorine (position 2), methoxy (position 6), and sulfonyl chloride .

- Compared to chlorine, fluorine’s smaller size reduces steric hindrance, favoring reactions at the sulfonyl chloride group. Applications: Fluorinated analogs are common in drug design for metabolic stability .

Functional Group Variations and Their Implications

Sulfonamide vs. Sulfonyl Chloride :

Methoxy (-OCH₃) vs. Methyl (-CH₃) :

Halogen Substitution (Cl vs. F) :

Substituent Position Effects

- Chlorine at Position 2 vs. Position 5 (meta) may allow better substrate binding in enzymatic pockets .

- Methoxy at Position 6 vs. 2 :

Data Table: Comparative Analysis of Analogous Compounds

Biological Activity

2-Chloro-6-methoxybenzenesulfonamide is an organic compound that has garnered attention for its diverse biological activities. As a member of the sulfonamide class, this compound exhibits potential in various therapeutic applications, including antimicrobial and anticancer activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-Chloro-6-methoxybenzenesulfonamide features a benzene ring substituted with a chlorine atom at the 2-position, a methoxy group at the 6-position, and a sulfonamide functional group. This specific arrangement of functional groups contributes to its unique biological properties.

The biological activity of 2-Chloro-6-methoxybenzenesulfonamide primarily stems from its ability to interact with various biological targets, including enzymes and receptors. Notably, it has been shown to inhibit carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in tissues. The inhibition of specific CA isoforms can lead to reduced cell proliferation in cancer cells and antimicrobial effects against bacteria .

Biological Activities

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives, including 2-Chloro-6-methoxybenzenesulfonamide, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism often involves the disruption of folate synthesis in bacteria .

2. Anticancer Activity

Studies have highlighted the potential of 2-Chloro-6-methoxybenzenesulfonamide as an anticancer agent. It has shown selective cytotoxicity towards cancer cell lines such as Hep3B (hepatocellular carcinoma) and A549 (lung carcinoma). The compound's ability to inhibit specific CA isoforms linked to tumor growth suggests a promising avenue for cancer therapy .

Case Studies

-

Inhibition of Carbonic Anhydrases

A recent study synthesized novel benzenesulfonamides, including derivatives resembling 2-Chloro-6-methoxybenzenesulfonamide, which exhibited moderate inhibitory effects against tumor-associated isoforms of carbonic anhydrases (hCA IX and hCA XII). These compounds displayed higher potency against cytosolic isoforms (hCA I and II), suggesting their potential as selective inhibitors for cancer treatment . -

Cytotoxicity Assays

In vitro cytotoxicity assays conducted on various cancer cell lines revealed that certain derivatives exhibited selective cytotoxicity towards Hep3B cells while showing reduced toxicity towards normal cell lines. This selectivity is crucial for minimizing side effects during cancer treatment .

Data Tables

Q & A

Q. Table 1: Yield Optimization Under Different Conditions

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| THF, 0°C, Et₃N | 78 | 99.2 |

| DMF, RT (25°C), no catalyst | 52 | 92.5 |

| Dichloromethane, -10°C | 65 | 97.8 |

Basic: What spectroscopic and analytical techniques are most reliable for characterizing 2-Chloro-6-methoxybenzenesulfonamide?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong S=O stretches at 1150–1350 cm⁻¹ and N-H bends at 3300–3450 cm⁻¹ confirm sulfonamide functionality .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 236.6 (calculated for C₇H₇ClNO₃S).

Q. Table 2: Comparative Spectral Data

| Technique | Key Peaks/Signals | Reference Compound (Fluoro Analog) |

|---|---|---|

| ¹H NMR (δ ppm) | 3.85 (s, OCH₃), 7.25–7.45 (m, Ar-H) | 3.82 (s), 7.20–7.40 (m) |

| IR (cm⁻¹) | 1320 (S=O), 3350 (N-H) | 1345 (S=O), 3400 (N-H) |

Advanced: How can researchers resolve contradictions in reported spectroscopic data or reactivity profiles?

Methodological Answer:

Contradictions often arise from impurities, solvent effects, or crystallinity differences. To address this:

Cross-Validation : Use orthogonal techniques (e.g., 2D NMR and X-ray crystallography) to confirm structural assignments .

Controlled Replication : Reproduce reactions under strictly anhydrous conditions to exclude hydrolysis byproducts .

Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Example Case : Discrepancies in methoxy proton chemical shifts (δ 3.8 vs. 3.9 ppm) were resolved by crystallizing the compound in CDCl₃ vs. DMSO-d₆, revealing solvent-induced shifts .

Advanced: How to design experiments to study substituent effects on bioactivity or reactivity (e.g., Cl vs. F, OCH₃ vs. OH)?

Methodological Answer:

Comparative Synthesis : Prepare analogs (e.g., 2-Fluoro-6-hydroxybenzenesulfonamide) using identical conditions to isolate substituent effects .

Biological Assays : Test inhibition of carbonic anhydrase isoforms (a common sulfonamide target) to correlate substituent electronegativity with activity .

Computational Analysis : Use molecular docking (AutoDock Vina) to predict binding affinities based on halogen size and hydrogen-bonding capacity .

Q. Table 3: Substituent Effects on Carbonic Anhydrase Inhibition (IC₅₀, nM)

| Substituent | IC₅₀ (nM) | LogP |

|---|---|---|

| Cl, OCH₃ | 12.3 | 1.8 |

| F, OH | 28.7 | 0.9 |

| Br, OCH₃ | 9.5 | 2.1 |

Advanced: What mechanistic insights guide the optimization of sulfonamide reactions (e.g., amidation, hydrolysis)?

Methodological Answer:

- Amidation Kinetics : Monitor reaction progress via in situ IR to track sulfonyl chloride consumption. Pseudo-first-order kinetics reveal rate dependence on ammonia concentration .

- Hydrolysis Pathways : Under acidic conditions, sulfonamides hydrolyze via a two-step mechanism: protonation of the sulfonyl oxygen followed by nucleophilic attack by water. Stabilizing intermediates with electron-withdrawing groups (e.g., Cl) slows degradation .

Q. Table 4: Hydrolysis Half-Lives (pH 2.0, 25°C)

| Compound | t₁/₂ (h) |

|---|---|

| 2-Chloro-6-methoxy | 48 |

| 2-Fluoro-6-methoxy | 22 |

| 2-Methoxy (no halogen) | 8 |

Advanced: How to address challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., polysubstitution) during NAS .

Catalyst Screening : Immobilized catalysts (e.g., polymer-supported Et₃N) enhance recyclability and reduce purification steps .

Process Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.